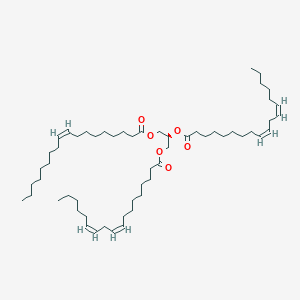![molecular formula C20H30O6 B1263382 (4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde CAS No. 5948-43-6](/img/structure/B1263382.png)
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is a naturally occurring compound isolated from cultures of the fungus Punctularia atropurpurascens. This compound has garnered attention due to its potent antifungal, antibacterial, and cytotoxic activities . The aldehyde group, along with the high number of hydroxyl groups, is believed to be responsible for its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde can be synthesized through the oxidation of its corresponding alcohol, phlebiakauranol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid .
Industrial Production Methods
Industrial production of phlebiakauranol aldehyde involves the fermentation of Punctularia atropurpurascens cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. This method leverages the natural biosynthetic pathways of the fungus to produce the compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hemiacetals, acetals.
Aplicaciones Científicas De Investigación
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phlebiakauranol aldehyde involves its interaction with cellular components, leading to the disruption of essential biological processes. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to their inactivation . This reactivity is responsible for its antifungal, antibacterial, and cytotoxic activities .
Comparación Con Compuestos Similares
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is unique due to its potent biological activities and the presence of multiple hydroxyl groups. Similar compounds include:
Phlebiakauranol: The corresponding alcohol, which exhibits weaker biological activities compared to the aldehyde.
Omphalone: An antibiotically active benzoquinone derivative with similar antifungal and antibacterial properties.
Scorodonin: Another antifungal and antibacterial metabolite from Marasmius scorodonius.
This compound stands out due to its strong antifungal activity and the presence of multiple hydroxyl groups, which contribute to its unique biological properties .
Propiedades
Número CAS |
5948-43-6 |
|---|---|
Fórmula molecular |
C20H30O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde |
InChI |
InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17?,18+,19+,20?/m1/s1 |
Clave InChI |
YRNWJHCNUMMHJM-HWVDVRMHSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
SMILES isomérico |
C[C@@]12CCCC([C@H]1CCC34C2(C(=O)[C@@H]([C@@](C3)([C@](C4)(C=O)O)O)O)O)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
Sinónimos |
phlebiakauranol aldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)











![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)

